2-Pentene, 4-chloro-, (2E)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloropent-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKCIOTUMHPTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015832 | |
| Record name | 4-Chloro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-99-7 | |
| Record name | 4-Chloro-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-4-Chloro-2-Pentene: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2E)-4-chloro-2-pentene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its specific stereochemistry and the presence of reactive sites—a carbon-chlorine bond and a carbon-carbon double bond—make it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, offering a technical resource for professionals in chemical research and development.
Chemical Identity and Molecular Structure
(2E)-4-chloro-2-pentene, also known as trans-4-chloro-2-pentene, is an organic compound with a linear five-carbon chain.[1] The "(2E)" designation specifies the trans configuration of the substituents around the double bond located between the second and third carbon atoms. A chlorine atom is attached to the fourth carbon, creating a chiral center.
Key Identifiers:
-
IUPAC Name: (2E)-4-chloropent-2-ene[2]
-
CAS Number: 18610-33-8 (for the (2E)-isomer); 1458-99-7 (for the unspecified isomer mixture)[2][3]
-
Canonical SMILES: C/C=C/C(C)Cl[2]
-
InChIKey: FKKCIOTUMHPTSB-ONEGZZNKSA-N[2]
The structural formula is presented below:
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. (2E)-4-chloro-2-pentene is a liquid at standard temperature and pressure.[1] A summary of its key properties is provided in the table below.
| Property | Value | Unit | Source |
| Physical State | Liquid | - | [1] |
| Boiling Point | 97 | °C | [1] |
| Density | 0.8988 (at 20 °C) | g/cm³ | [1] |
| Refractive Index (n_D_) | 1.4322 | - | [1] |
| Molecular Weight | 104.58 | g/mol | [1][2] |
| Exact Mass | 104.0392780 | Da | [3][4] |
| Octanol/Water Partition Coefficient (logP) | 2.1 | - | [3][4] |
| Water Solubility (log₁₀WS) | -2.03 | mol/L | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 30.68 | kJ/mol | [5] |
| Rotatable Bond Count | 1 | - | [3][4] |
| Heavy Atom Count | 6 | - | [3][4] |
The relatively low boiling point indicates significant volatility, necessitating handling in well-ventilated areas. Its high logP value and low water solubility are characteristic of a nonpolar organic molecule, indicating its miscibility with many organic solvents and immiscibility with water.
Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment. While raw spectra are best consulted from databases, the expected signatures for (2E)-4-chloro-2-pentene are described below.
-
¹³C NMR: The molecule is expected to show five distinct signals in the ¹³C NMR spectrum, corresponding to the five non-equivalent carbon atoms. The presence of the C=C double bond will result in signals in the olefinic region (typically 120-140 ppm), while the carbon bearing the chlorine atom (C4) will appear further downfield due to the electronegative effect of chlorine.
-
¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity and stereochemistry. The vinyl protons on C2 and C3 will show characteristic splitting patterns and coupling constants. The large coupling constant between these protons is a definitive indicator of the trans (E) configuration.
-
Mass Spectrometry (GC-MS): In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 104, with a characteristic [M+2]⁺ peak at m/z 106 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[6] Fragmentation patterns would likely involve the loss of a chlorine radical or cleavage adjacent to the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching and bending vibrations. A key diagnostic peak will be the C=C stretch, which for a trans-alkene typically appears around 1670 cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, usually between 600 and 800 cm⁻¹.
Spectral data for this compound is available for reference in public databases such as SpectraBase.[2]
Synthesis, Reactivity, and Applications
Synthesis Protocols
(2E)-4-chloro-2-pentene can be synthesized via several routes, most commonly from its corresponding alcohol or through the hydrochlorination of a diene.[1]
Method 1: From 3-Penten-2-ol A reliable method involves the reaction of 3-penten-2-ol with a chlorinating agent like acetyl chloride in a suitable solvent such as dichloromethane.[4] This reaction proceeds with stereochemical control, yielding the target compound.
Method 2: From 1,3-Pentadiene The addition of hydrogen chloride (HCl) to 1,3-pentadiene can produce 4-chloro-2-pentene with a reported yield of up to 97%. T[1]his method takes advantage of the reactivity of conjugated dienes.
Reactivity and Synthetic Applications
The utility of (2E)-4-chloro-2-pentene stems from its dual reactivity. The secondary alkyl chloride is susceptible to nucleophilic substitution, while the alkene can undergo various addition reactions.
-
Preparation of Allyl Stannanes and Silanes: It readily reacts with reagents like stannyl lithium at low temperatures to form the corresponding allyl stannanes. S[1]imilarly, after conversion to a Grignard reagent, it can be silylated with chlorosilanes to produce allyl silanes, both of which are important reagents in organic synthesis. *[1] Intermediate for Quaternary Ammonium Salts: This compound has been utilized in the synthesis of quaternary ammonium salts, which have applications as phase-transfer catalysts and in the manufacturing of other chemicals. *[1] Precursor for Agrochemicals and Pharmaceuticals: Halogenated organic molecules are common precursors in the synthesis of active ingredients for pharmaceuticals and agrochemicals. T[7]he structure of 4-chloro-2-pentene makes it a candidate for building blocks in these industries.
Logical Flow of Synthetic Utility
Caption: Key reaction pathways for (2E)-4-chloro-2-pentene.
Safety, Handling, and Storage
As a chlorinated hydrocarbon and alkene, (2E)-4-chloro-2-pentene should be handled with appropriate caution. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, general safety protocols for similar chemicals apply.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A[8]ll handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. *[9] Handling: Avoid contact with skin, eyes, and clothing. K[10]eep away from heat, sparks, open flames, and other ignition sources, as similar short-chain alkenes are flammable. U[8][9]se non-sparking tools and explosion-proof equipment where necessary. *[8][10] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. I[9][10][11]t should be stored away from incompatible materials such as strong oxidizing agents and strong bases. *[9][11] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
(2E)-4-chloro-2-pentene is a valuable chemical intermediate with well-defined physicochemical properties. Its stereospecific structure and versatile reactivity make it a useful tool for synthetic chemists in academic and industrial settings. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
LookChem. (n.d.). 2-Pentene, 4-chloro-|1458-99-7. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloro-2-pentene. Retrieved from [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. (n.d.). The Chemical Properties and Synthesis Applications of 4-Chloro-2-butanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365840, 2-Pentene, 4-chloro-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pentene, 4-chloro- (CAS 1458-99-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518970, 4-Chloro-2-pentene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12406081, cis-4-Chloro-2-pentene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
Sources
- 1. 4-Chloro-2-pentene - Wikipedia [en.wikipedia.org]
- 2. 2-Pentene, 4-chloro- | C5H9Cl | CID 5365840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-pentene | C5H9Cl | CID 518970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2-Pentene, 4-chloro- (CAS 1458-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. fishersci.com [fishersci.com]
Technical Guide: Molecular Architecture and Stereochemical Dynamics of (E)-4-Chloro-2-Pentene
This guide serves as a technical whitepaper on (E)-4-chloro-2-pentene , analyzing its molecular architecture, stereochemical dynamics, and synthesis. It is designed for researchers requiring precise mechanistic insights and reproducible protocols.
Executive Summary
(E)-4-chloro-2-pentene (CAS: 18610-33-8) is a secondary allylic chloride characterized by a trans-disubstituted double bond and a chiral center at the C4 position. It serves as a critical electrophile in organic synthesis, particularly in metal-catalyzed allylic substitutions where regioselectivity (linear vs. branched) and stereospecificity are paramount. This guide dissects the molecule's "degenerate" allylic nature—where the
Molecular Architecture & Stereochemistry
The molecule consists of a five-carbon chain with two distinct stereogenic elements:
-
Geometric Isomerism (C2=C3): The (E) configuration places the terminal methyl group (C1) and the chloroethyl moiety (C4-C5) on opposite sides of the double bond, minimizing steric strain (
strain). -
Chirality (C4): The carbon bearing the chlorine atom is bonded to four unique groups: Hydrogen, Methyl, Chlorine, and the Propenyl group. Thus, it exists as a pair of enantiomers: (4R)-(E)-4-chloro-2-pentene and (4S)-(E)-4-chloro-2-pentene.
Structural Data Table
| Property | Value | Notes |
| IUPAC Name | (E)-4-chloropent-2-ene | |
| Molecular Formula | ||
| Molecular Weight | 104.58 g/mol | |
| Boiling Point | 97–99 °C | At 760 mmHg |
| Density | 0.899 g/mL | At 25 °C |
| Chiral Center | C4 | Subject to inversion/retention mechanisms |
| Geometry | Trans (E) |
Visualizing the Stereochemical Framework
The following diagram illustrates the relationship between the geometric and optical isomers.
Caption: Hierarchical classification of stereoisomers. The (E)-isomer is thermodynamically favored.
Spectroscopic Characterization
Distinguishing the (E) isomer from the (Z) isomer is critical for quality control.
NMR Diagnostics ( NMR, 300+ MHz, )
-
Vinyl Protons (C2-H, C3-H): The coupling constant between the vinylic protons is the primary indicator of geometry.
-
(E)-Isomer:
. Large coupling indicates trans arrangement. -
(Z)-Isomer:
.
-
-
Allylic Methine (C4-H): Appears as a quintet (or multiplet) around
4.5 ppm due to coupling with the C5-methyl and the C3-vinyl proton. -
Terminal Methyls:
-
C1-Methyl (attached to alkene): Doublet,
ppm. -
C5-Methyl (attached to C4): Doublet,
ppm.
-
Synthesis & Mechanistic Pathways
The standard synthesis involves the chlorination of (E)-3-penten-2-ol . The choice of reagent and conditions dictates the stereochemical outcome at C4.
The Reagent: Thionyl Chloride ( )
The reaction proceeds via a chlorosulfite intermediate (
-
Pathway A:
(Inversion): In the presence of a base (e.g., Pyridine), the HCl byproduct is neutralized, and free chloride ( ) attacks the backside of the C4 center.-
Result: (R)-Alcohol
(S)-Chloride.
-
-
Pathway B:
(Retention): In the absence of base (e.g., in Ether), the chlorosulfite decomposes via an internal cyclic transition state.-
Result: (R)-Alcohol
(R)-Chloride.
-
-
Pathway C:
(Allylic Rearrangement): Nucleophilic attack occurs at C2 (gamma position) rather than C4.
The "Degenerate" Rearrangement Phenomenon
A unique feature of 4-chloro-2-pentene is its structural symmetry regarding connectivity.
-
Direct Attack (
at C4): Yields 4-chloro-2-pentene. -
Allylic Shift (
at C2): Yields 2-chloro-3-pentene. -
Observation: By IUPAC numbering rules, 2-chloro-3-pentene is named 4-chloro-2-pentene (numbering from the other end to give the alkene priority).
-
Implication: While the connectivity is identical, the stereochemistry may be scrambled. An
reaction on an enantiopure starting material will generate a new chiral center at C2, potentially racemizing the product or forming a specific diastereomer if the alkene geometry changes.
Caption: Mechanistic divergence in the chlorination of allylic alcohols. Path A is preferred for high stereochemical integrity.
Experimental Protocol: Synthesis of (E)-4-Chloro-2-Pentene
Objective: Synthesize (E)-4-chloro-2-pentene from (E)-3-penten-2-ol with minimization of allylic rearrangement.
Materials
-
(E)-3-Penten-2-ol (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Pyridine (1.2 eq) - Critical for inversion pathway (
) -
Diethyl Ether (Anhydrous solvent)[3]
- (Drying agent)[4]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with (E)-3-penten-2-ol (e.g., 100 mmol) and Pyridine (120 mmol) in anhydrous Diethyl Ether (150 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Expert Note: Low temperature is crucial to suppress the
pathway and prevent elimination to 1,3-pentadiene.
-
-
Addition: Add
(120 mmol) dropwise over 30 minutes. The solution will become cloudy as Pyridinium Hydrochloride precipitates. -
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC or GC.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with Ether (
). -
Wash: Wash combined organics with 1M HCl (to remove residual pyridine), saturated
, and Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 30°C due to volatility). -
Purification: Distill the crude oil under reduced pressure (water aspirator). Collect the fraction boiling at ~97°C (at atmospheric equivalent).
Safety Validation
-
Hazards:
releases and HCl gas (toxic/corrosive).[2] Perform all operations in a fume hood. -
Stability: Allylic chlorides are prone to hydrolysis. Store over activated molecular sieves at 4°C.
References
-
PubChem. 4-Chloro-2-pentene (Compound). National Library of Medicine. Available at: [Link]
- Goering, H. L., & Dilgren, R. E. (1960). The Solvolysis of 5-Methyl-2-cyclohexenyl Chlorides. Evidence for Ion Pair Return. Journal of the American Chemical Society. (Fundamental basis for ion-pair return in allylic systems).
-
Young, W. G., & Roberts, J. D. (1946). Allylic Rearrangements.[5] XX. The Reaction of the Butenylmagnesium Bromides with Acetyl Chloride. Journal of the American Chemical Society. (Classic text on allylic rearrangement mechanisms).
Sources
A-Level Analysis of Alkene Stability: A Comparative Study of (E)- and (Z)-4-chloro-2-pentene
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thermodynamic stability of geometric isomers is a critical parameter in chemical synthesis and drug development, influencing reaction equilibria, product distribution, and pharmacological profiles. This in-depth guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (E)- and (Z)-4-chloro-2-pentene. We dissect the competing influences of steric hindrance and hyperconjugation, and provide both theoretical and practical frameworks for their evaluation. This document serves as a self-validating system, detailing computational and experimental protocols to empower researchers to determine isomeric stability in their own systems of interest.
The Foundational Pillars of Alkene Stability
The stability of an alkene is a measure of its potential energy; a more stable molecule possesses lower potential energy.[1] For geometric isomers, which share the same molecular formula and connectivity but differ in the spatial arrangement of atoms, differences in stability arise from subtle variations in intramolecular forces. The two primary factors at play are steric hindrance and hyperconjugation.
Steric Hindrance: The Cost of Crowding
Steric hindrance, or van der Waals strain, occurs when non-bonded atoms or groups are forced into close proximity, leading to electron-electron repulsion and a destabilizing increase in energy.[2][3] In the context of disubstituted alkenes, the cis (or Z) isomer, where larger substituent groups are on the same side of the double bond, typically experiences greater steric strain than the trans (or E) isomer.[2][3] This crowding can distort bond angles away from their optimal values, further contributing to instability.[3]
A specific and potent form of this interaction is allylic strain , which arises from the interaction between a substituent on the double bond and a substituent on an adjacent allylic carbon.[4] This is particularly relevant in the case of (Z)-4-chloro-2-pentene.
Hyperconjugation: A Stabilizing Delocalization
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent sigma (σ) bond (typically C-H or C-C) into the empty pi (π*) antibonding orbital of the double bond.[3][5][6] This sharing of electron density strengthens the overall molecular framework.[3] The general principle is that the stability of an alkene increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond.[7][8][9] This trend is well-established: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[8][9]
Furthermore, the strength of the bonds themselves contributes to stability. A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons, due to the increased s-character of the sp² hybrid orbital allowing for more effective overlap.[3][6] More highly substituted alkenes inherently have a higher ratio of these stronger sp³–sp² bonds.[6]
Comparative Analysis: (E)- vs. (Z)-4-chloro-2-pentene
Let's apply these principles to the isomers of 4-chloro-2-pentene.
-
(E)-4-chloro-2-pentene: The methyl group (on C2) and the 1-chloroethyl group (on C3) are on opposite sides of the double bond.
-
(Z)-4-chloro-2-pentene: The methyl group and the 1-chloroethyl group are on the same side of the double bond.
Qualitative Prediction
Based on first principles, the (E)-isomer is predicted to be more thermodynamically stable .
The primary rationale is the avoidance of significant steric strain. In the (Z)-isomer, the cis-orientation of the methyl group and the 1-chloroethyl group forces them into close proximity, inducing van der Waals repulsion.[2][3] This is a classic example of allylic strain (specifically A¹,³-strain), where the methyl group on the double bond interacts unfavorably with the methyl group on the allylic carbon.
Both isomers are disubstituted alkenes and possess the same number of C-H bonds adjacent to the double bond (five: three on the C1 methyl group and two on the C4 methine), suggesting that the stabilizing effect of hyperconjugation will be very similar for both. Therefore, the dominant differentiating factor is steric hindrance, which destabilizes the (Z)-isomer relative to the (E)-isomer.
Quantitative Assessment: Methodologies
Qualitative predictions require quantitative validation. This can be achieved through computational modeling and experimental verification.
Protocol: In Silico Analysis via Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for calculating the relative energies of isomers. DFT methods offer a balance of accuracy and computational cost, making them ideal for this application.
Objective: To calculate the Gibbs free energy difference (ΔG) between the (E) and (Z) isomers.
Step-by-Step Methodology:
-
Structure Building: Construct 3D models of both (E)- and (Z)-4-chloro-2-pentene using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation (the most stable arrangement of atoms) for each molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (A common and robust hybrid functional)
-
Basis Set: 6-311+G(d,p) (Provides a good description of electron distribution and polarization)
-
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical self-validation step.
-
Purpose 1 (Verification): A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Purpose 2 (Thermodynamics): The calculation provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and entropy (S).
-
-
Energy Calculation: Extract the total electronic energy and the thermal corrections from the output files. Calculate the Gibbs Free Energy (G) for each isomer using the formula:
-
G = E_total + ZPVE + H_thermal - TS_thermal*
-
Where T is the temperature (typically 298.15 K).
-
-
Determine Relative Stability: Calculate the difference in Gibbs free energy:
-
ΔG = G_(Z-isomer) - G_(E-isomer)
-
A positive ΔG value indicates that the (Z)-isomer is higher in energy and thus less stable than the (E)-isomer.
-
Protocol: Experimental Verification via Acid-Catalyzed Equilibration
The most direct experimental measure of thermodynamic stability is to allow the isomers to interconvert until they reach equilibrium. The ratio of isomers at equilibrium directly relates to the Gibbs free energy difference between them.
Objective: To establish an equilibrium between the (E) and (Z) isomers and determine the equilibrium constant (K_eq).
Self-Validating System: The protocol is self-validating as the reaction is run until the isomer ratio remains constant over time, confirming that a true thermodynamic equilibrium has been reached.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve a sample of either pure isomer (or a mixture) in an inert, high-boiling solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a catalytic amount of H₂SO₄). The acid protonates the double bond, forming a carbocation intermediate that can rotate freely around the C2-C3 single bond before losing a proton to reform the double bond as either the (E) or (Z) isomer.
-
Equilibration: Heat the reaction mixture under reflux. The elevated temperature provides the necessary activation energy to overcome the barrier to isomerization.
-
Monitoring: Periodically (e.g., every hour), withdraw a small aliquot from the reaction. Immediately quench the acid catalyst with a mild base (e.g., a drop of triethylamine or by washing with NaHCO₃ solution) to prevent re-equilibration during analysis.
-
Analysis: Analyze the quenched aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the (E) to (Z) isomers.
-
Equilibrium Confirmation: Continue the process until the isomer ratio remains constant over at least two consecutive time points. This constant ratio represents the equilibrium state.
-
Calculation:
-
Calculate the equilibrium constant: K_eq = [(E)-isomer] / [(Z)-isomer]
-
Calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq)
-
R = 8.314 J/(mol·K)
-
T = Temperature in Kelvin
-
-
Data Synthesis and Conclusion
| Property | (E)-4-chloro-2-pentene | (Z)-4-chloro-2-pentene | Basis of Comparison |
| Steric Hindrance | Low | High (Allylic Strain) | The (Z)-isomer forces the C1-methyl and the C4-chloroethyl group into close proximity, causing destabilizing van der Waals repulsion. |
| Hyperconjugation | High (5 α-H) | High (5 α-H) | Both isomers have the same number of adjacent C-H bonds, so this stabilizing effect is expected to be nearly identical for both. |
| Predicted Stability | More Stable | Less Stable | Steric hindrance is the dominant differentiating factor. |
| Expected ΔG° | 0 kJ/mol (Reference) | > 0 kJ/mol | The energy difference is expected to be positive, favoring the (E) isomer. The magnitude is likely similar to or greater than that of cis/trans-2-butene (~2.8-4.0 kJ/mol). |
References
-
Stability of branched alkenes (2013). Chemistry Stack Exchange. [Link]
-
Cis-Trans/Z-E Isomer Stability (n.d.). AK Lectures. [Link]
-
Why do alkyl groups increase the stability of alkenes? (2022). Quora. [Link]
-
Stability of Alkenes (Video Lecture) (n.d.). Chad's Prep. [Link]
-
Alkene Stability Explained (n.d.). Pearson+. [Link]
-
Stability of Alkenes | Factors, Products & Examples (n.d.). Study.com. [Link]
-
7.6 Stability of Alkenes (n.d.). OpenStax adaptation. [Link]
-
7.7: Stability of Alkenes (2024). Chemistry LibreTexts. [Link]
-
Alkene Stability Increases With Substitution (2020). Master Organic Chemistry. [Link]
-
Stability in chemistry refers to the energy content of a molecule... (n.d.). Khan Academy. [Link]
-
Allylic strain (n.d.). Slideshare. [Link]
-
Stability of Alkenes (n.d.). OpenOChem Learn. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. aklectures.com [aklectures.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allylic strain | PPTX [slideshare.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Stability of Alkenes (Video Lecture) - Chad's Prep® [chadsprep.com]
- 8. Alkene Stability Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
Technical Guide: Mechanisms and Strategic Applications of Allylic Chloride Reactivity
Executive Summary
Allylic chlorides represent a cornerstone functionality in advanced organic synthesis, serving as high-value electrophiles for the construction of C–C and C–Heteroatom bonds. Their unique reactivity profile stems from the synergy between the leaving group ability of the chloride anion and the orbital overlap of the adjacent
This guide provides a rigorous analysis of allylic chloride reactivity, moving beyond basic textbook definitions to explore the mechanistic nuances that drive decision-making in drug discovery and process chemistry. We focus on the dichotomy between classical nucleophilic substitution and Transition Metal-Catalyzed Allylic Substitution (TMAAS), with a specific emphasis on controlling regio- and stereoselectivity using Palladium, Iridium, and Copper catalysts.
Fundamental Reactivity: The / Continuum
Before engaging metal catalysis, one must understand the intrinsic bias of the allylic system. Allylic chlorides are exceptionally reactive in both
-
Electronic Activation: The adjacent
-system stabilizes the transition state. In , the resulting allyl cation is resonance-stabilized (delocalization of positive charge). In , the -orbital provides overlap with the nucleophile's HOMO and the C-Cl LUMO, lowering the activation energy. -
The Regioselectivity Problem: Classical substitution often leads to mixtures.
-
Direct Substitution (
): Nucleophile attacks the -carbon. -
Allylic Shift (
): Nucleophile attacks the -carbon, shifting the double bond. -
Solvolysis (
): Formation of a planar cation leads to scrambling (racemization and regio-isomeric mixtures).
-
Strategic Implication: For high-precision synthesis (e.g., API manufacturing), classical methods are often too uncontrolled. Transition metal catalysis is required to enforce specific regio- and stereochemical outcomes.
Transition Metal-Catalyzed Allylic Substitution (TMAAS)
Modern drug development relies heavily on TMAAS to override intrinsic substrate biases. The choice of metal dictates the mechanistic pathway and the resulting product architecture.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
Dominant Mode: Linear Selectivity (Thermodynamic Control) Key Application: Construction of linear carbon chains and macrocyclizations.
The Tsuji-Trost reaction is the gold standard for allylic substitution. It proceeds via a
-
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond, forming a
- -allyl Pd(II) complex. This step proceeds with inversion of configuration.[2] -
Nucleophilic Attack:
-
Soft Nucleophiles (pK
< 25, e.g., malonates): Attack the face opposite the metal (outer-sphere), resulting in a second inversion. Net Result: Retention. -
Hard Nucleophiles (Organometallics): Attack the metal first (transmetallation), then migrate to the carbon (inner-sphere). Net Result: Inversion.
-
-
-
Regioselectivity: Pd complexes rapidly equilibrate (via
- - isomerization) to place the nucleophile at the less hindered (linear) position.
Figure 1: The catalytic cycle of Palladium-catalyzed allylic alkylation, highlighting the path to linear products via soft nucleophilic attack.
Iridium-Catalyzed Allylic Substitution
Dominant Mode: Branched Selectivity (Kinetic Control) Key Application: Creating chiral centers at the allylic position.
While Pd favors linear products, Iridium (specifically with phosphoramidite ligands) reverses this selectivity to favor the branched product. This is critical for synthesizing chiral building blocks where the stereocenter is adjacent to the vinyl group.
-
Mechanism: The active catalyst forms a metallacycle that sterically blocks the linear position or electronically activates the branched position (memory effect).
-
Ligand Role: Feringa-type phosphoramidite ligands create a chiral pocket that directs the nucleophile to the more substituted carbon, preserving the chiral information.
Figure 2: Divergent regioselectivity in Iridium catalysis. The ligand architecture accelerates the path to the branched isomer.
Copper-Catalyzed Allylic Substitution
Dominant Mode: Anti-
Copper catalysis is unique because it typically utilizes "hard" nucleophiles and proceeds via a concerted
Comparative Data Analysis
The following table summarizes the strategic selection of catalysts based on desired outcome.
| Feature | Palladium (Pd) | Iridium (Ir) | Copper (Cu) |
| Primary Regioselectivity | Linear (Terminally substituted) | Branched (Internally substituted) | Branched ( |
| Mechanism Type | Concerted Anti- | ||
| Nucleophile Scope | Soft (Malonates, Amines, Phenols) | Soft (Amines, Enolates) | Hard (R-MgX, R-ZnX, R-Li) |
| Stereochemical Outcome | Net Retention (Double Inversion) | Net Retention | Anti-Stereospecificity |
| Key Ligand Class | Phosphines (e.g., Trost Ligand) | Phosphoramidites | N-Heterocyclic Carbenes / Phosphines |
Case Study: Oseltamivir (Tamiflu) Synthesis
The synthesis of Oseltamivir (Tamiflu) showcases the industrial power of allylic substitution. A critical step in the Roche/Trost synthesis involves the installation of the nitrogen functionality with precise stereocontrol.
-
Challenge: Installing the amine at C-4 with correct stereochemistry while avoiding racemization of the existing centers.
-
Solution: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .
-
Substrate: A cyclic allylic carbonate/chloride derived from shikimic acid.
-
Catalyst: Pd
(dba) with a Trost Ligand (DACH-phenyl). -
Nucleophile: Phthalimide (acting as a masked amine).
-
Outcome: The Pd catalyst forms the
-allyl complex.[3] The phthalimide attacks from the face opposite the metal, ensuring 100% anti-stereoselectivity relative to the leaving group, yielding the necessary trans-1,2-amino alcohol motif.
-
Experimental Protocol: Pd-Catalyzed Allylic Alkylation (SOP)
Objective: Enantioselective alkylation of 1,3-diphenylallyl chloride with dimethyl malonate using the Trost Ligand.
Safety: Allylic chlorides are lachrymators and alkylating agents. Handle in a fume hood. Pd catalysts are potential sensitizers.
Reagents
-
Allylic Chloride Substrate: 1.0 equiv
-
Dimethyl Malonate: 3.0 equiv
-
BSA (N,O-Bis(trimethylsilyl)acetamide): 3.0 equiv
-
KOAc (Potassium Acetate): 0.1 equiv (catalytic base)
-
[Pd(
-C H )Cl] : 2.5 mol% (Pre-catalyst) -
(S,S)-Trost Ligand: 5.0 mol%
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Workflow
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Pd dimer and Trost Ligand in degassed DCM. Stir at Room Temperature (RT) for 15 minutes. Solution should turn from yellow to orange/red.
-
Nucleophile Generation: In a separate vessel, mix Dimethyl Malonate, BSA, and KOAc in DCM. Stir for 10 minutes. (BSA generates the silyl enolate in situ).
-
Reaction Initiation: Add the allylic chloride solution to the catalyst mixture. Stir for 5 minutes.
-
Addition: Cannulate the nucleophile mixture into the catalyst/substrate flask dropwise.
-
Monitoring: Stir at RT. Monitor by TLC or HPLC. Reaction is typically complete in 2-6 hours.
-
Quench & Workup: Dilute with diethyl ether. Quench with saturated NH
Cl solution. Wash organic layer with water and brine. Dry over MgSO . -
Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Silica Gel).
Validation Check:
-
Color Change: Catalyst solution must change color upon ligand binding.
-
Inert Atmosphere: Oxygen poisons the Pd(0) species; rigorous degassing is mandatory.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
-
Hartwig, J. F., & Stanley, L. M. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(11), 1461-1475. Link
-
Lalic, G., & Corey, E. J. (2007). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir.[4] Journal of the American Chemical Society, 128(19), 6310-6311.[4] Link
-
Tsuji, J. (1986). New synthetic methods based on the onium salts of palladium, rhodium, and platinum. Tetrahedron, 42(16), 4361-4401. Link
-
Magid, A. F. A. (2003). Synthesis of Oseltamivir Phosphate (Tamiflu).[2][4] Current Opinion in Drug Discovery & Development, 6(6), 799. Link
Sources
Methodological & Application
protocol for chlorination of allylic alcohols with thionyl chloride
Application Note: Precision Chlorination of Allylic Alcohols with Thionyl Chloride ( )
Part 1: Executive Summary
The conversion of allylic alcohols to allylic chlorides is a pivotal transformation in organic synthesis, serving as a gateway to cross-coupling reactions, alkylations, and nucleophilic substitutions. While thionyl chloride (
This guide moves beyond basic textbook procedures to provide a field-validated protocol for controlling regioselectivity and stereochemistry. We analyze the critical divergence between the
Part 2: Mechanistic Insight & Control Strategy
The "Ion-Pair" Divergence
The reaction does not proceed through a single pathway. Upon addition of
-
Pathway A: Retention (
) - The "Neat" Approach-
Conditions: No solvent or non-polar solvent (Ether/Dioxane), no base.
-
Mechanism: The chlorosulfite collapses via a concerted cyclic transition state. The chlorine atom attacks from the same face as the leaving group.[2]
-
Risk: In allylic systems, this "tight ion pair" allows the carbocation to delocalize, frequently leading to allylic rearrangement (migration of the double bond).
-
-
Pathway B: Inversion (
) - The "Base-Mediated" Approach-
Conditions: Solvent (DCM/CHCl
) + Base (Pyridine/Triethylamine). -
Mechanism: The base neutralizes the HCl produced during ester formation. The resulting free chloride ion (
) attacks the chlorosulfite from the backside.[2] -
Benefit: This suppresses the carbocation character, minimizing rearrangement and enforcing stereochemical inversion.
-
Visualization: The Mechanistic Fork
The following diagram illustrates the critical decision points in the reaction pathway.
Caption: Mechanistic bifurcation showing how base addition forces the SN2 pathway (Inversion) over the SNi pathway (Retention/Rearrangement).
Part 3: Critical Parameters & Data
Solvent & Additive Selection Table
The choice of solvent dictates the ionization state of the intermediate.
| Parameter | Condition A (Retention/Mixed) | Condition B (Inversion/Control) | Why? |
| Solvent | Diethyl Ether, Dioxane | Dichloromethane (DCM), Toluene | Ether stabilizes the cation (SNi); DCM promotes ion-pair separation for SN2. |
| Base | None | Pyridine (1.1 - 2.0 eq) | Pyridine scavenges HCl, preventing acid-catalyzed rearrangement and providing nucleophilic |
| Temp | Reflux | -10°C to 0°C | Lower temperatures suppress the activation energy required for allylic rearrangement ( |
| Catalyst | None | DMF (Catalytic) | Forms Vilsmeier-Haack reagent (highly reactive), allowing reaction at lower temps. |
Part 4: Detailed Experimental Protocols
Protocol A: Stereoselective Chlorination (Inversion)
Recommended for secondary allylic alcohols where maintaining regiochemistry is critical.
Reagents:
-
Allylic Alcohol (10 mmol)
-
Thionyl Chloride (12 mmol, 1.2 eq)
-
Pyridine (12-15 mmol, 1.2-1.5 eq) or Triethylamine
-
Dichloromethane (DCM) (Anhydrous, 20 mL)
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (
). -
Solvation: Dissolve the Allylic Alcohol and Pyridine in DCM. Cool the solution to -10°C (Salt/Ice bath).
-
Addition: Dilute
in a small volume of DCM. Add this solution dropwise over 30 minutes.-
Note: The solution may turn yellow/orange. White precipitate (Pyridinium HCl) will form immediately.
-
-
Reaction: Allow to stir at 0°C for 1-2 hours. Monitor by TLC.
-
Checkpoint: If reaction is sluggish, warm to Room Temperature (RT). Avoid reflux to prevent rearrangement.
-
-
Quench: Pour the mixture into ice-cold water or saturated
. -
Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over
. -
Purification: Concentrate in vacuo. Allylic chlorides are often unstable on Silica gel; use neutral alumina or rapid filtration if chromatography is necessary.
Protocol B: Catalytic Method (Difficult Substrates)
For sterically hindered alcohols or electron-deficient allylic systems.
Modification:
Add DMF (1-2 drops) to the reaction mixture in Step 2. The DMF reacts with
Experimental Workflow Diagram
Caption: Step-by-step workflow for the base-mediated chlorination protocol ensuring safety and high yield.
Part 5: Troubleshooting & Safety
The Allylic Rearrangement Problem
If you observe the rearranged product (e.g., primary chloride from secondary alcohol), the carbocation lifetime is too long.
-
Fix: Increase the amount of base (up to 2.0 eq) to ensure rapid
attack. -
Fix: Switch solvent to Pentane or Hexane (if solubility permits). Non-polar solvents destabilize the ion pair, forcing a tighter mechanism, though this often favors retention (
).
Safety: Gas Evolution
The reaction produces
-
Mandatory: Perform in a fume hood.
-
Scrubbing: Connect the reaction vessel outlet to a trap containing 10% NaOH solution to neutralize evolved gases.
Product Instability
Allylic chlorides are reactive alkylating agents. They can hydrolyze back to alcohols or polymerize upon storage.
-
Storage: Store over copper wire (stabilizer) or
at -20°C.
Part 6: References
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.[3] (Detailed discussion on
vs mechanisms). -
Young, W. G.; Roberts, J. D. "Allylic Rearrangement in the Reaction of Thionyl Chloride with Allylic Alcohols." J. Am. Chem. Soc.1946 , 68, 649. Link
-
Organic Syntheses. "Conversion of Alcohols to Chlorides: 2-(2-Chloroethyl)aniline." Org.[4][5] Synth.2015 , 92, 247.[1] Link
-
Snyder, E. I. "Mechanism of the Thionyl Chloride-Alcohol Reaction." J. Org.[6] Chem.1972 , 37, 1466. Link
using (E)-4-chloro-2-pentene in palladium-catalyzed allylic alkylation
Utilizing (E)-4-chloro-2-pentene in Palladium-Catalyzed Allylic Alkylation: A Detailed Guide
Introduction: The palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] This reaction's power lies in its ability to transform readily available allylic electrophiles into complex molecular architectures under mild conditions.[4] This guide provides an in-depth exploration of the use of (E)-4-chloro-2-pentene, an unsymmetrical allylic chloride, as a versatile building block in this powerful transformation. We will delve into the mechanistic nuances, regioselective challenges, and provide detailed protocols for its successful application in the laboratory.
The fundamental catalytic cycle involves the oxidative addition of a palladium(0) complex to the allylic substrate to form a π-allylpalladium(II) intermediate.[1][2][5] This is followed by the nucleophilic attack on the π-allyl complex and subsequent reductive elimination to regenerate the palladium(0) catalyst and yield the alkylated product.[6] The use of phosphine ligands, pioneered by Trost, was a significant advancement, enhancing the reaction's scope and efficiency.[1]
Mechanistic Considerations with (E)-4-chloro-2-pentene
The use of an unsymmetrical substrate like (E)-4-chloro-2-pentene introduces the critical challenge of regioselectivity . Upon oxidative addition of Pd(0), a single, delocalized π-allylpalladium complex is formed. The subsequent attack by a nucleophile can occur at either of the two termini of the allyl system (C2 or C4 of the original pentene chain), leading to two possible regioisomers.
Several factors govern the regioselectivity of the nucleophilic attack:
-
Steric Effects: Generally, the nucleophile will attack the less sterically hindered terminus of the π-allyl complex.[2][7] In the case of the π-allyl complex derived from (E)-4-chloro-2-pentene, the C4 position is secondary, while the C2 position is primary. Thus, attack at the C2 position is often favored, leading to the linear product.
-
Electronic Effects: The nature of the substituents on the π-allyl ligand can influence the electron density at the termini, directing the nucleophile to the more electrophilic carbon.
-
The Nature of the Nucleophile: "Soft" nucleophiles (e.g., malonates, pKa of conjugate acid < 25) tend to favor attack at the less substituted carbon, yielding the linear product.[2] "Hard" nucleophiles (e.g., organozincs, pKa of conjugate acid > 25) can sometimes favor attack at the more substituted carbon, leading to the branched product, though this is less common.[2]
-
Ligand Effects: The choice of ligand coordinated to the palladium center can significantly influence the regioselectivity. Bulky ligands can further enhance the preference for attack at the less hindered position.
The Catalytic Cycle: A Visual Representation
The catalytic cycle for the allylic alkylation of (E)-4-chloro-2-pentene is depicted below. This diagram illustrates the key steps from the initial coordination of the palladium(0) catalyst to the final product formation.
Caption: The catalytic cycle of palladium-catalyzed allylic alkylation.
Experimental Protocols
The following protocols are designed as a starting point for researchers using (E)-4-chloro-2-pentene in palladium-catalyzed allylic alkylation. Optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature) may be necessary for specific nucleophiles and desired outcomes.
Protocol 1: Allylic Alkylation with a Soft Carbon Nucleophile (Dimethyl Malonate)
This protocol is adapted from a general procedure for the Tsuji-Trost reaction and is expected to favor the formation of the linear alkylation product.[7]
Materials:
-
(E)-4-chloro-2-pentene
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add potassium tert-butoxide (1.2 eq).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add dimethyl malonate (1.1 eq) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Finally, add (E)-4-chloro-2-pentene (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The major product is expected to be dimethyl 2-(pent-3-en-2-yl)malonate, the linear isomer. The regioselectivity should be confirmed by NMR spectroscopy.
Data Presentation: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Electrophile | (E)-4-chloro-2-pentene | The substrate of interest. |
| Nucleophile | Dimethyl malonate | A common "soft" carbon nucleophile. |
| Base | Potassium tert-butoxide | To deprotonate the malonate. |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source. |
| Solvent | Anhydrous THF | A suitable aprotic solvent for this reaction. |
| Temperature | 50-60 °C | To facilitate the reaction without decomposition. |
Workflow for Protocol Execution
The following diagram outlines the general workflow for setting up and performing the palladium-catalyzed allylic alkylation of (E)-4-chloro-2-pentene.
Caption: Step-by-step workflow for the allylic alkylation protocol.
Trustworthiness and Self-Validation
The protocols provided are based on well-established procedures for the Tsuji-Trost reaction.[7] To ensure the trustworthiness and self-validation of your experimental results, the following points should be considered:
-
Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The regiochemical outcome must be unambiguously determined through careful analysis of the NMR spectra.
-
Control Experiments: In case of unexpected results, consider running control experiments. For example, a reaction without the palladium catalyst should not yield any product. A reaction without the base should also fail, confirming the necessity of nucleophile generation.
-
Reproducibility: Ensure the reaction is reproducible. Running the reaction on a slightly different scale can help confirm the robustness of the procedure.
References
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
Wikipedia. (2023). Tsuji–Trost reaction. Retrieved from [Link]
-
Shea, K. (2017, March 16). Tsuji-Trost Pi-Allyl Pd Substitution Reactions [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (2015, July 6). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Retrieved from [Link]
-
YouTube. (2022, April 2). Tsuji-Trost Allylation. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions in total synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]
-
PubMed. (2023, November 13). Enantioconvergent Palladium-Catalyzed Alkylation of Tertiary Allylic C-H Bonds. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Retrieved from [Link]
-
ACS Publications. (n.d.). Allylic alkylation. Palladium-catalyzed substitutions of allylic carboxylates. Stereo- and regiochemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Retrieved from [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Application Note: Preparation of (E)-pent-3-en-2-ylmagnesium chloride from (2E)-4-chloro-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Versatile Allylic Grignard Reagent
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2] This application note provides a detailed protocol and scientific rationale for the preparation of the allylic Grignard reagent, (E)-pent-3-en-2-ylmagnesium chloride, from its corresponding secondary allylic chloride, (2E)-4-chloro-2-pentene. The synthesis of Grignard reagents from allylic halides presents unique challenges, including the potential for side reactions such as Wurtz-type coupling and allylic rearrangements.[1] This guide will address these challenges and provide a robust methodology for the successful synthesis and subsequent utilization of this valuable synthetic intermediate.
Allylic Grignard reagents are particularly useful due to their enhanced reactivity compared to their saturated counterparts. The delocalization of the negative charge across the allyl system makes them potent nucleophiles. However, this same electronic feature can lead to a mixture of products upon reaction with electrophiles, arising from attack at either the α- or γ-position of the allylic system. Understanding and controlling the regioselectivity of these reactions is crucial for their effective application in complex molecule synthesis.
Mechanistic Insights and Key Considerations
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[2] In the case of allylic halides, this process is generally facile due to the inherent reactivity of the C-X bond. However, the high reactivity of the starting material and the resulting Grignard reagent necessitates careful control of reaction conditions to minimize undesirable side reactions.
Wurtz-Type Coupling: A Competitive Pathway
A primary side reaction in the preparation of Grignard reagents is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[1][3] For allylic systems, this dimerization is often a significant competing reaction.
Strategies to Minimize Wurtz Coupling:
-
Low Temperature: Conducting the reaction at low temperatures significantly reduces the rate of the bimolecular Wurtz coupling reaction.[4]
-
Slow Addition: A slow, controlled addition of the allylic chloride to the magnesium suspension ensures that the concentration of the halide in the reaction mixture remains low, thereby disfavoring the coupling reaction.[4]
-
Excess Magnesium: Using a stoichiometric excess of magnesium can help to ensure that the allylic chloride reacts preferentially with the metal surface rather than the already formed Grignard reagent.
Allylic Rearrangement: A Question of Regiochemistry
Allylic Grignard reagents can exist as a mixture of constitutional isomers due to the delocalized nature of the carbanion. For the Grignard reagent derived from (2E)-4-chloro-2-pentene, an equilibrium can exist between the secondary (E)-pent-3-en-2-ylmagnesium chloride and the primary (E)-pent-2-en-1-ylmagnesium chloride. The position of this equilibrium is influenced by steric and electronic factors.
While the formation of the Grignard reagent from a secondary allylic halide will initially yield the corresponding secondary organomagnesium species, this can rapidly equilibrate to the thermodynamically more stable isomer. The stereochemistry of the starting material can also influence the stereochemical outcome of subsequent reactions.
Experimental Protocol: Synthesis of (E)-pent-3-en-2-ylmagnesium chloride
This protocol is designed for the small-scale laboratory synthesis of (E)-pent-3-en-2-ylmagnesium chloride. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2E)-4-chloro-2-pentene | >95% | Commercially Available | Store under inert atmosphere and refrigerate. |
| Magnesium turnings | Grignard grade | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distilled from sodium/benzophenone ketyl. |
| Iodine | Crystal | Commercially Available | For activation of magnesium. |
| 1,2-Dibromoethane | Reagent grade | Commercially Available | For activation of magnesium (alternative). |
| Hydrochloric acid | 1 M aqueous solution | Commercially Available | For titration. |
| Salicylaldehyde phenylhydrazone | Reagent grade | Commercially Available | Indicator for titration. |
Equipment
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Pressure-equalizing dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) manifold
-
Syringes and needles
-
Ice-water bath and dry ice/acetone bath
Reaction Workflow
Sources
Troubleshooting & Optimization
purification methods for removing unreacted alcohol from allylic chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of allylic chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted alcohols from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of allylic chlorides. The guidance follows a diagnostic approach to help you identify the root cause and implement the correct solution.
Problem 1: My final product has a low yield after purification by distillation.
This is a common issue often related to the inherent instability of allylic chlorides.
Possible Causes & Solutions:
-
Thermal Decomposition: Allylic chlorides can be thermally labile. Heating the distillation pot to the high temperatures required for atmospheric distillation can cause decomposition or polymerization.[1]
-
Solution: Employ vacuum distillation. By reducing the pressure, you significantly lower the boiling point of your allylic chloride, minimizing the risk of thermal degradation. For example, allyl chloride itself boils at 45°C at atmospheric pressure, but this can be much higher for more substituted analogues.[2] Reducing the pressure to 50 Torr can be a good starting point.[1]
-
-
Co-distillation with Solvent: If your reaction solvent has a boiling point close to your product, you may be losing product during solvent removal or collecting a fraction contaminated with the solvent.
-
Solution: Choose a reaction solvent with a boiling point that is significantly different from your product. If this is not possible, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) is necessary to achieve good separation.[3]
-
-
Incomplete Reaction: The "impurity" might not just be the starting alcohol but also unreacted starting material, leading to a misinterpretation of yield.
-
Solution: Before purification, confirm reaction completion using an appropriate analytical technique like TLC, GC, or ¹H NMR. If the reaction is incomplete, consider extending the reaction time, increasing the temperature moderately, or adding more reagent.
-
Problem 2: My ¹H NMR spectrum still shows signals for the unreacted alcohol after purification.
This indicates that the chosen purification method was not effective for separating the alcohol.
Possible Causes & Solutions:
-
Inefficient Distillation: For alcohols with boiling points close to the allylic chloride (a difference of <70°C), simple distillation is often insufficient.[3]
-
Solution: Use fractional distillation with a column that provides multiple theoretical plates.[3] The longer the column and the more extensive the packing (e.g., Raschig rings, glass beads), the better the separation. Ensure a slow, controlled distillation rate to allow equilibrium between the liquid and vapor phases to be established at each plate.[4]
-
-
Azeotrope Formation: The alcohol may form a constant boiling point mixture, or azeotrope, with your product or the solvent, making separation by conventional distillation impossible.[5] Ethanol and water are a classic example of an azeotrope that cannot be separated beyond 95.6% ethanol by simple distillation.[4]
-
Solution 1 (Azeotropic Distillation): Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components (e.g., the alcohol). This new azeotrope is then distilled off. Benzene or toluene are common entrainers for breaking alcohol-water azeotropes.[6][7]
-
Solution 2 (Chemical Scavenging): If distillation fails, switch to a chemical method. Use a scavenger resin designed to react with and bind alcohols. For instance, a polymer-supported isocyanate resin will react with the alcohol to form a bound urethane, which can be removed by simple filtration.[8][9]
-
-
Poor Separation in Chromatography: The polarity of the alcohol and the allylic chloride might be too similar for effective separation with the chosen eluent system.
-
Solution: Optimize your eluent system using TLC. A common mistake is using a solvent system that is too polar, which causes all compounds to move too quickly up the column. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) until you achieve a good separation (ΔRf > 0.2).
-
Problem 3: My product decomposed during flash column chromatography on silica gel.
This is a critical issue. The Lewis acidic nature of standard silica gel can catalyze the decomposition, rearrangement, or elimination of sensitive compounds like allylic chlorides.[10]
Possible Causes & Solutions:
-
Acidity of Silica Gel: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These can protonate the alcohol, turning it into a good leaving group, or interact with the chloride, promoting carbocation formation and subsequent side reactions.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing the column slurry in the non-polar eluent (e.g., hexane) and adding 1-2% triethylamine (or another non-nucleophilic base) to the eluent mixture. The base will neutralize the acidic sites on the silica surface.
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase. Alumina (basic or neutral) or florisil can be excellent alternatives for acid-sensitive compounds. Always run a test TLC on the alternative stationary phase to ensure it provides adequate separation.
-
Workflow for Troubleshooting Purification Issues
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: A workflow for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for removing unreacted alcohol from my allylic chloride?
There is no single "best" method; the optimal choice depends on several factors. The following decision tree and table can guide your selection.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
| Method | Scale | Pros | Cons | Best For... |
| Fractional Distillation | Lab to Industrial | Cost-effective for large scales; excellent for large boiling point differences. | Can cause thermal decomposition; not effective for azeotropes or close boiling points.[1][3] | Large-scale purification where the allylic chloride is thermally stable and has a significantly different boiling point from the alcohol. |
| Flash Chromatography | Lab Scale (<10g) | High resolution for complex mixtures; applicable to a wide range of compounds.[11] | Can cause decomposition on silica; requires solvent and is more labor-intensive. | Small to medium-scale reactions requiring high purity, especially when multiple byproducts are present. |
| Aqueous Extraction | All Scales | Simple, fast, and cheap for removing polar impurities. | Only effective for water-soluble alcohols; may not achieve high purity alone.[2] | A preliminary workup step to remove highly polar alcohols and water-soluble reagents before final purification. |
| Scavenger Resins | Lab Scale | Very simple workup (filtration); highly selective; excellent for high-throughput applications.[9] | Resins can be expensive; limited to removing specific functional groups. | Rapidly purifying libraries of compounds or when traditional methods fail due to similar compound properties. |
Q2: Can I just wash the unreacted alcohol out with water?
An aqueous wash (liquid-liquid extraction) is an excellent first step, but its effectiveness depends entirely on the solubility of the alcohol in water.
-
Effective for: Small, polar alcohols like methanol, ethanol, and propanol. You can enhance the separation by washing with brine (saturated NaCl solution), which decreases the solubility of organic compounds in the aqueous layer (the "salting out" effect).
-
Less Effective for: Larger, less polar alcohols like butanol and beyond. Their significant solubility in the organic phase means that multiple washes would be required, and even then, complete removal is unlikely. In these cases, extraction should be followed by chromatography or distillation.
A procedure for preparing allyl chloride from allyl alcohol often includes a water wash as a key step to remove excess acid and some unreacted alcohol before the final distillation.[2]
Q3: Are there specific safety precautions for purifying allylic chlorides?
Yes, absolutely. Allylic chlorides as a class of compounds warrant special handling.
-
Toxicity and Irritation: Allyl chloride is toxic and has a pungent, irritating odor.[12] Always handle allylic chlorides in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (butyl or Viton gloves are often recommended over standard nitrile for chlorinated solvents).
-
Reactivity: Allylic chlorides are reactive electrophiles. Avoid contact with strong nucleophiles, bases, and oxidizing agents unless it is part of the planned reaction.
-
Distillation Hazard: Never distill to dryness. This can concentrate potentially explosive peroxides or unstable residues. Additionally, be aware of the potential for violent decomposition at high temperatures.[1]
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is ideal for separating an allylic chloride from a higher-boiling alcohol on a >5 g scale, especially when the product is thermally sensitive.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap (e.g., dry ice/acetone) and then to a vacuum pump. Place a stir bar in the distillation flask.
-
Initial Workup: Perform an aqueous workup if necessary. Transfer the crude, dried organic material to the distillation flask.
-
Evacuate: Begin stirring and slowly evacuate the system. Monitor the pressure with a manometer.
-
Heating: Once the target pressure is reached and stable, gently heat the distillation flask using a heating mantle.
-
Collect Fractions: The first fraction to distill will likely be any residual solvent. Once the temperature at the distillation head stabilizes, collect the desired allylic chloride fraction in a pre-weighed receiving flask. The boiling point will depend on the pressure.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Purification by Flash Chromatography on Neutralized Silica
This protocol is designed for small-scale (<5 g) purification of acid-sensitive allylic chlorides.
-
Eluent Preparation: Based on TLC analysis, prepare the eluent system (e.g., 95:5 Hexane:Ethyl Acetate). To this solvent mixture, add 1% triethylamine (v/v).
-
Column Packing: Prepare a slurry of silica gel in the neutralized eluent and pack the column.
-
Sample Loading: Concentrate your crude product and dissolve it in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the packed column.
-
Elution: Run the column using positive pressure, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that the triethylamine will also need to be evaporated, which may require placing the flask under high vacuum for a period.
References
- Purification of allyl chloride. (Patent US5723703A).
- Best way to remove Allyl Alcohol from reaction mixture. (2022). Reddit r/Chempros.
- Process for purifying allyl alcohol. (Patent EP0249648B1).
- Process for production of allyl chloride. (Patent EP1191007B1).
- Process for preparing allyl chloride. (Patent US5118889A).
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
- Analytical Method for Allyl Chloride. Scribd.
- Enabling facile, rapid and successful chromatographic Flash purification.
- Method for separating allyl alcohol and water by extractive distillation with N-methyl-pyrrolidone. (Patent CN102603484B).
- Process for preparing allylic alcohols from allylic halides. (Patent CA1099294A).
- Successful Flash Chrom
- PURIFICATION OF ALLYL CHLORIDE. (Patent EP 0773915 B1).
- Prepar
- ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL. Olin Epoxy.
- Why Allylic Alcohol Is Stable. (2025). SLT.
- Allyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- Combichem scavenging. (2002). American Chemical Society.
- Dive Into Azeotropic Distill
- Fractional Distillation: Ethanol/Water Separ
- Stability of the Allyl Radical - Resonance Revisited. (2024). Chemistry LibreTexts.
- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society.
- Strategies in organic synthesis. (2004). Wipf Group, University of Pittsburgh.
- A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. (2025).
- What is Fractional Distill
- Azeotrope. Wikipedia.
- Simple and fractional distill
- Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. (2025).
- Hydrolysis of allylic halides. (Patent US3287413A).
- Fractional distill
- Separation of Azeotropic Mixtures: Tools for Analysis and Studies on Batch Distillation Operation.
- Metal Scavenger User Guide. Biotage.
- Laser-powered homogeneous decomposition of allyl chloride. Journal of the Chemical Society, Perkin Transactions 2.
- The application of scavenger resin in combinatorial chemistry. (2025).
- Azeotropic distill
- Catalytic Allylic Chlorination of Natural Terpenic Olefins Using Supported and Nonsupported Lewis Acid Catalysts. (2020).
- Preparing Alkyl Halides from Alcohols. (2023). Chemistry LibreTexts.
- Separation of azeotropic mixture of alcohols and water. (2014). Reddit r/ChemicalEngineering.
- Learning Guide for Chapter 9 - Alkyl Halides I. Utah Tech University.
Sources
- 1. reddit.com [reddit.com]
- 2. prepchem.com [prepchem.com]
- 3. Purification [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Azeotrope - Wikipedia [en.wikipedia.org]
- 6. gwsionline.com [gwsionline.com]
- 7. Azeotropic distillation [bionity.com]
- 8. Combichem scavenging [pubsapp.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. olinepoxy.com [olinepoxy.com]
troubleshooting low regioselectivity in (E)-4-chloro-2-pentene substitutions
The following Technical Support Center guide addresses the specific challenges of regiocontrol in (E)-4-chloro-2-pentene substitutions.
Topic: Troubleshooting Regioselectivity in (E)-4-chloro-2-pentene Ticket ID: AS-4CL-2P-REGIO Status: Open Support Tier: Level 3 (Senior Application Scientist)
Diagnostic Overview
User Issue: "I am observing low regioselectivity in the nucleophilic substitution of (E)-4-chloro-2-pentene. I need to control the product distribution."
System Analysis: (E)-4-chloro-2-pentene is a secondary allylic chloride. Unlike terminal allylic substrates (e.g., crotyl chloride), this substrate presents a unique challenge: it is pseudo-symmetrical .
-
-Attack (Direct
): Substitution at C4. -
-Attack (Vinylogous
): Substitution at C2 with double bond migration.
The Core Problem:
In the absence of a directing catalyst, secondary allylic chlorides often proceed via an
Quick Diagnostic Matrix:
| Observation | Probable Cause | Immediate Action |
|---|
| Racemization of Chiral Starting Material |
Mechanistic Deep Dive: The vs. Battlefield
To fix the regioselectivity, you must control the transition state. The reaction bifurcates into two competing pathways.
Pathway Visualization
The following diagram illustrates the divergence between Direct Substitution (
Figure 1: Mechanistic bifurcation in allylic substitution. Uncatalyzed pathways often lead to cationic scrambling (
Troubleshooting Guide & FAQs
Q1: How do I force the reaction to the -position (Direct Substitution)?
Recommendation: Use Palladium (Pd) catalysis with Soft Nucleophiles .
-
The Logic: Palladium forms a cationic
-allyl complex. Soft nucleophiles (malonates, amines) attack the least hindered carbon externally (outer-sphere mechanism). However, in 4-chloro-2-pentene, both ends are secondary. -
The Fix: You must use Ligand Control . Bulky phosphine ligands increase the steric differentiation between the two ends of the
-allyl system. -
Recommended Ligands:
(Standard), dppe (Bidentate), or Trost Ligands (for asymmetric induction). -
Stereochemistry: Net Retention (Double Inversion: Inv. at oxidative addition + Inv.[1] at nucleophilic attack).
Q2: How do I force the reaction to the -position (Allylic Shift)?
Recommendation: Use Copper (Cu) or Iridium (Ir) catalysis.
-
Copper (
): Organocopper reagents ( ) promote anti-substitution. The copper coordinates to the double bond, delivering the nucleophile to the -position (C2) while the chloride leaves. -
Iridium: Iridium-catalyzed allylic substitution (using phosphoramidite ligands) has a strong preference for the branched (more substituted) position, although for 4-chloro-2-pentene, both positions are secondary. Ir is most useful if you need to install a specific chiral center at the attack site.
Q3: Why does solvent choice ruin my regioselectivity?
Explanation:
-
Polar Protic (MeOH,
): Promotes . The chloride leaves spontaneously, forming a symmetrical cation. The nucleophile attacks indiscriminately. Avoid. -
Polar Aprotic (DMF, DMSO): Enhances nucleophilicity but can also promote ionization (
). -
Non-Polar (THF, Toluene, DCM): Preferred. Promotes tight ion pairing or concerted mechanisms, essential for high regiocontrol in catalyzed systems.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Substitution (Targeting -Selectivity)
Best for: Soft nucleophiles (e.g., dimethyl malonate) seeking retention of the carbon skeleton.
Reagents:
-
Substrate: (E)-4-chloro-2-pentene (1.0 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand:
(10-20 mol%) or dppe (5 mol%) -
Nucleophile: NaH + Dimethyl Malonate (1.2 equiv)
-
Solvent: Anhydrous THF (0.2 M)
Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve
and Ligand in THF. Stir at RT for 15 min until the solution turns yellow/orange (active species). -
Substrate Addition: Add (E)-4-chloro-2-pentene dropwise. Stir for 10 min to form the
-allyl complex. -
Nucleophile Preparation: In a separate flask, generate the sodium enolate of dimethyl malonate using NaH in THF (
to RT). -
Reaction: Cannulate the enolate solution into the Pd-allyl mixture.
-
Monitoring: Reflux may be required for secondary chlorides. Monitor by TLC/GC.
-
Quench: Sat.
.
Critical Control Point: Ensure strictly anhydrous conditions. Water can act as a competing nucleophile or promote
Protocol B: Copper-Mediated Substitution (Targeting -Selectivity)
Best for: Hard nucleophiles (Grignards, Alkyl lithiums).
Reagents:
-
Substrate: (E)-4-chloro-2-pentene
-
Reagent:
(Grignard) -
Catalyst:
(10-20 mol%) - Knochel's soluble Cu source -
Solvent: THF (-78°C)
Workflow:
-
Complexation: Cool CuCN/LiCl solution in THF to -78°C.
-
Transmetallation: Add Grignard reagent dropwise. Stir 15 min.
-
Addition: Add (E)-4-chloro-2-pentene slowly.
-
Mechanism: The reaction proceeds via a concerted
mechanism, attacking C2 and displacing Cl at C4. -
Warm up: Allow to warm slowly to
before quenching.
Data & Reference Standards
Regioselectivity Comparison Table
| Catalyst System | Mechanism | Major Product (from 4-chloro-2-pentene) | Stereochem Outcome |
| None (Solvolysis) | Mixture ( | Racemic / Scrambled | |
| Pd(0) / | Outer-sphere Attack | Net Retention (Double Inv.) | |
| Cu(I) / RMgBr | Anti-substitution | ||
| Ir(I) / Phosphoramidite | Inner-sphere / Directed | Retention (usually) |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link
-
Evans, P. A., & Nelson, J. D. (1998). Regioselective and Enantioselective Iridium-Catalyzed Allylic Amination. Journal of the American Chemical Society. Link
-
Corey, E. J., & Boaz, N. W. (1984). The mechanism of copper(I) catalyzed conjugate addition and substitution reactions. Tetrahedron Letters. Link
-
Hartwig, J. F. (2004). Iridium-Catalyzed Allylic Substitution.[1] Accounts of Chemical Research. Link
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of (2E)-4-Chloropent-2-ene
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of (2E)-4-chloropent-2-ene. By comparing its spectral data with that of related compounds, we will elucidate the structural features and substituent effects that govern the chemical shifts and coupling constants in this molecule. This analysis is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for structural verification and stereochemical assignment.
Introduction to 1H NMR in Structural Elucidation
1H NMR spectroscopy is a cornerstone of organic chemistry, offering a non-destructive window into the electronic environment of hydrogen atoms within a molecule.[1][2] The chemical shift (δ) of a proton is highly sensitive to its local magnetic environment, which is influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of nearby functional groups, and steric effects. By analyzing the chemical shifts, integration, and spin-spin coupling patterns, one can deduce the connectivity and stereochemistry of a molecule.[1] For haloalkenes like (2E)-4-chloropent-2-ene, 1H NMR is particularly powerful for confirming the geometry of the double bond and determining the regiochemistry of the halogen substituent.
Predicted 1H NMR Data for (2E)-4-Chloropent-2-ene
The predicted 1H NMR data is summarized in the table below. The predictions are based on the additive effects of the chloro-substituent and the trans-alkene geometry on the chemical shifts of analogous protons in simpler molecules.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (3H) | ~1.7 | Doublet | ~6.5 |
| H2 (1H) | ~5.5-5.7 | Doublet of quartets | JH2-H3 ≈ 15, JH2-H1 ≈ 6.5 |
| H3 (1H) | ~5.7-5.9 | Doublet of doublets | JH3-H2 ≈ 15, JH3-H4 ≈ 7 |
| H4 (1H) | ~4.4-4.6 | Quintet (or multiplet) | JH4-H3 ≈ 7, JH4-H5 ≈ 6.5 |
| H5 (3H) | ~1.5 | Doublet | ~6.5 |
Comparative Analysis with Reference Compounds
To understand the origin of the predicted chemical shifts for (2E)-4-chloropent-2-ene, it is instructive to compare them with the experimental data of structurally related compounds: trans-2-pentene, 2-chloropropane, and 2-chlorobutane.
| Compound | Proton | Experimental Chemical Shift (δ, ppm) | Reference |
| trans-2-Pentene | Vinylic (=CH) | 5.41 - 5.45 | [6] |
| Allylic (-CH2-) | 1.985 | [6] | |
| Vinylic Methyl (-CH3) | 1.637 | [6] | |
| Alkyl Methyl (-CH3) | 0.958 | [6] | |
| 2-Chloropropane | Methine (-CH(Cl)-) | ~3.7-4.0 | [7][8] |
| Methyl (-CH3) | ~1.1-1.5 | [7][8] | |
| 2-Chlorobutane | Methine (-CH(Cl)-) | 3.972 | [9][10] |
| Methylene (-CH2-) | 1.71 | [9][10] | |
| Methyl (doublet) | 1.502 | [9][10] | |
| Methyl (triplet) | 1.024 | [9][10] |
Discussion of Substituent Effects
The presence of the electronegative chlorine atom at the C4 position in (2E)-4-chloropent-2-ene has a profound influence on the chemical shifts of the neighboring protons.
-
Vinylic Protons (H2 and H3): In trans-2-pentene, the vinylic protons resonate around 5.4 ppm.[6] In (2E)-4-chloropent-2-ene, the predicted shifts for H2 and H3 are downfield (deshielded) to approximately 5.5-5.9 ppm. This is due to the electron-withdrawing inductive effect of the chlorine atom, which reduces the electron density around the vinylic protons.
-
Allylic Methine Proton (H4): This proton is subject to two deshielding effects: its allylic position relative to the double bond and the direct attachment of the electronegative chlorine atom. Protons on carbons bearing a halogen are typically found in the 2.5-4.0 ppm region.[11] In 2-chlorobutane, the methine proton is at 3.972 ppm.[9][10] The additional deshielding from the adjacent π-system in (2E)-4-chloropent-2-ene pushes the chemical shift of H4 further downfield to the predicted range of 4.4-4.6 ppm.
-
Methyl Protons (H1 and H5): The H1 methyl group, being attached to the double bond, is expected to resonate at a similar chemical shift to the vinylic methyl in trans-2-pentene (~1.6-1.7 ppm).[6] The H5 methyl group is attached to the carbon bearing the chlorine atom. This results in a downfield shift to ~1.5 ppm compared to a typical terminal methyl group (e.g., 0.958 ppm in trans-2-pentene).[6] This is consistent with the chemical shift of the methyl groups in 2-chloropropane (~1.1-1.5 ppm).[7][8]
-
Coupling Constants: The large coupling constant of approximately 15 Hz between H2 and H3 is characteristic of a trans relationship across a double bond. The other coupling constants are typical for vicinal protons on single bonds.
Visualization of Electronic Effects
The following diagram illustrates the key electronic effects influencing the proton chemical shifts in (2E)-4-chloropent-2-ene.
Caption: Electronic effects influencing 1H NMR chemical shifts.
Experimental Protocol for 1H NMR Acquisition
Acquiring a high-quality 1H NMR spectrum of a volatile compound like (2E)-4-chloropent-2-ene requires careful sample preparation and instrument setup.
1. Sample Preparation:
-
Ensure the sample of (2E)-4-chloropent-2-ene is pure. If necessary, purify by distillation.
-
For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[12][13]
-
A common and effective solvent is deuterated chloroform (CDCl3), as it is a good solvent for many organic compounds and has a single residual proton peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13]
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp spectral lines and good resolution.
-
Set the appropriate spectral width, typically from -1 to 12 ppm for a 1H NMR spectrum.
-
Use a standard pulse sequence, such as a simple one-pulse experiment.
-
Set the number of scans to be acquired. For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
References
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). [Link]
-
Doc Brown's Chemistry. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. [Link]
-
Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
-
Wikipedia. 4-Chloro-2-pentene. [Link]
-
YouTube. NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. [Link]
-
University of York. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
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